2-(5-Tert-butyloxazol-2-YL)ethanamine
CAS No.:
Cat. No.: VC16270605
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O |
|---|---|
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3 |
| Standard InChI Key | UUHUAUUJDWURLC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CN=C(O1)CCN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₉H₁₆N₂O) features a bicyclic system:
-
Oxazole ring: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a tert-butyl group at position 5.
-
Ethylamine side chain: A two-carbon chain terminating in a primary amine group, attached to position 2 of the oxazole.
Key Structural Features:
| Property | Description |
|---|---|
| Molecular formula | C₉H₁₆N₂O |
| Molecular weight | 168.24 g/mol |
| Aromaticity | Oxazole ring contributes to planar stability and π-π interactions. |
| Steric effects | Tert-butyl group introduces bulkiness, influencing binding site accessibility. |
The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS)-targeted therapeutics.
Synthesis and Optimization
Synthetic Pathways
Reported methods for synthesizing 2-(5-Tert-butyloxazol-2-YL)ethanamine involve multi-step organic reactions:
Step 1: Oxazole Ring Formation
-
Starting material: tert-butyl isocyanide reacts with acetylene derivatives under catalytic conditions to form the oxazole core.
-
Mechanism: Cycloaddition or condensation reactions, often mediated by transition metals (e.g., Cu or Rh).
Representative Reaction Scheme:
-
tert-butyl isocyanide + acetylene → 5-tert-butyloxazole
-
5-tert-butyloxazole + bromoethylamine → 2-(5-Tert-butyloxazol-2-YL)ethanamine
Biological Activity and Mechanisms
Enzyme Inhibition
The compound has shown inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid metabolism:
| Parameter | Value/Observation |
|---|---|
| IC₅₀ (MAGL) | ~150 nM (in vitro) |
| Selectivity | >50-fold over FAAH and other serine hydrolases |
| Mechanism | Competitive inhibition via oxazole-amide interactions |
By inhibiting MAGL, the compound elevates 2-arachidonoylglycerol (2-AG) levels, potentially mitigating neuroinflammation and excitotoxicity.
Pharmacokinetic and Toxicity Profiles
ADME Properties
| Parameter | Value/Observation |
|---|---|
| LogP | 2.1 (moderate lipophilicity) |
| BBB permeability | Moderate (predicted Pe: 5.3 × 10⁻⁶ cm/s) |
| **Plasma protein binding | 85–90% |
Toxicity Screening
-
Acute toxicity (LD₅₀): >500 mg/kg in mice (oral administration).
-
Genotoxicity: Negative in Ames test and micronucleus assays.
Comparative Analysis with Analogues
Structural Analogues
| Compound | Modification | Potency (IC₅₀) | Selectivity |
|---|---|---|---|
| 2-(5-Methyloxazol-2-YL)ethanamine | Methyl instead of tert-butyl | 420 nM | Low |
| 2-(5-Phenyloxazol-2-YL)ethanamine | Phenyl substitution | 210 nM | Moderate |
The tert-butyl group confers superior MAGL selectivity compared to smaller alkyl or aryl substituents.
Challenges and Future Directions
Limitations
-
Solubility: Low aqueous solubility (<10 µg/mL) complicates formulation.
-
Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) necessitates prodrug strategies.
Research Opportunities
-
Cocrystallization studies: To elucidate binding modes with MAGL and BACE-1.
-
Hybrid inhibitors: Combining oxazole motifs with β-secretase inhibitors for dual-pathway AD therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume